

Spectroscopic Profile of 2-Benzylidenecyclohexanone: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2-Benzylidenecyclohexanone

CAS No.: 1467-15-8

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-benzylidenecyclohexanone** (C₁₃H₁₄O), a well-known α,β -unsaturated ketone. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for structural elucidation and compound verification. The information herein is synthesized from established spectral databases and peer-reviewed literature to ensure technical accuracy and practical relevance.

Introduction: The Significance of Spectroscopic Characterization

2-Benzylidenecyclohexanone serves as a fundamental scaffold in synthetic organic chemistry, with its derivatives exhibiting a wide range of biological activities. Accurate and unambiguous structural confirmation is paramount for any downstream application, from mechanistic studies to pharmacological screening. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint, allowing for unequivocal identification and purity assessment. This guide delves into the characteristic spectral features of **2-benzylidenecyclohexanone**, offering insights into the interpretation of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment requires careful sample preparation and parameter optimization to ensure accurate and reproducible results.

Sample Preparation:

- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a common and suitable solvent for **2-benzylidenecyclohexanone** due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak.
- **Concentration:** A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ^1H and ^{13}C NMR spectra on a modern spectrometer.
- **Internal Standard:** Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[1]

Instrumentation and Data Acquisition:

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
- **^1H NMR:** Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Below is a workflow for a typical NMR analysis:

Caption: Workflow for NMR analysis.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **2-benzylidenecyclohexanone** provides a wealth of information regarding the proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.2	Multiplet	5H	Aromatic protons (C_6H_5)
~7.1	Singlet	1H	Vinylic proton ($=\text{CH}-\text{Ph}$)
~2.8	Multiplet	2H	Allylic protons (CH_2)
~2.5	Multiplet	2H	α -carbonyl protons (CH_2)
~1.8 - 1.6	Multiplet	4H	Cyclohexane ring protons (CH_2)

Interpretation:

- Aromatic Region (δ 7.2-7.5): The multiplet in this region, integrating to five protons, is characteristic of the monosubstituted benzene ring.
- Vinylic Proton (δ ~7.1): The singlet corresponding to one proton is assigned to the vinylic proton of the benzylidene group. Its downfield shift is due to the deshielding effect of the conjugated system and the adjacent carbonyl group.

- Cyclohexanone Ring Protons: The multiplets in the upfield region (δ 1.6-2.8) correspond to the eight protons of the cyclohexanone ring. The protons closer to the electron-withdrawing carbonyl group and the double bond are shifted further downfield.

^{13}C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum complements the ^1H NMR data by providing information on the carbon skeleton.

Chemical Shift (δ) ppm	Assignment
~200	Carbonyl carbon (C=O)
~138	Quaternary carbon of the double bond (C=)
~136	Vinylic carbon (=CH)
~130 - 128	Aromatic carbons (C ₆ H ₅)
~38	Allylic carbon (CH ₂)
~28	α -carbonyl carbon (CH ₂)
~23-26	Cyclohexane ring carbons (CH ₂)

Interpretation:

- Carbonyl Carbon (δ ~200): The signal in the far downfield region is characteristic of a ketone carbonyl carbon.
- Alkene and Aromatic Carbons (δ 128-138): The signals in this region correspond to the sp^2 hybridized carbons of the benzylidene group and the aromatic ring.
- Cyclohexanone Ring Carbons (δ 23-38): The signals in the upfield region are assigned to the sp^3 hybridized carbons of the cyclohexanone ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient sampling technique that requires minimal sample preparation.

- **Background Spectrum:** A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental contributions.
- **Sample Application:** A small amount of the solid **2-benzylidenecyclohexanone** is placed onto the ATR crystal.
- **Pressure Application:** A pressure arm is applied to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** The sample spectrum is then recorded.

Caption: Workflow for ATR-FTIR analysis.

IR Spectral Data and Interpretation

The IR spectrum of **2-benzylidenecyclohexanone** displays characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3050	C-H stretch	Aromatic/Vinylic
~2930, ~2860	C-H stretch	Aliphatic
~1670	C=O stretch	α,β-unsaturated ketone
~1600	C=C stretch	Alkene/Aromatic
~1450, ~1500	C=C stretch	Aromatic ring
~750, ~690	C-H bend	Monosubstituted benzene

Interpretation:

- **C=O Stretch** ($\sim 1670\text{ cm}^{-1}$): The strong absorption band in this region is indicative of a carbonyl group. The frequency is lower than that of a typical saturated ketone ($\sim 1715\text{ cm}^{-1}$) due to the conjugation with the carbon-carbon double bond, which weakens the C=O bond.
- **C=C Stretch** ($\sim 1600\text{ cm}^{-1}$): This absorption corresponds to the stretching vibration of the carbon-carbon double bond of the benzylidene group and the aromatic ring.
- **C-H Stretches**: The bands above 3000 cm^{-1} are characteristic of C-H stretching in aromatic and vinylic systems, while those below 3000 cm^{-1} are due to aliphatic C-H stretching in the cyclohexanone ring.
- **C-H Bends**: The absorptions in the fingerprint region (~ 750 and $\sim 690\text{ cm}^{-1}$) are characteristic of out-of-plane C-H bending for a monosubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds like **2-benzylidenecyclohexanone**.

- **Sample Preparation**: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- **Injection**: A small volume (e.g., $1\ \mu\text{L}$) of the solution is injected into the GC.
- **Separation**: The compound is vaporized and separated from any impurities on a capillary GC column.

- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).
- Mass Analysis: The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

Mass Spectral Data and Interpretation

The mass spectrum of **2-benzylidenecyclohexanone** will show a molecular ion peak and several characteristic fragment ions.

m/z	Ion
186	[M] ⁺ (Molecular Ion)
185	[M-H] ⁺
157	[M-CHO] ⁺
129	[M-C ₄ H ₇] ⁺
115	[C ₉ H ₇] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl ion)

Interpretation:

- Molecular Ion ([M]⁺, m/z 186): The peak at m/z 186 corresponds to the molecular weight of **2-benzylidenecyclohexanone** (C₁₃H₁₄O), confirming its elemental composition.[2]
- [M-H]⁺ (m/z 185): A prominent peak at m/z 185 is often observed due to the loss of a hydrogen atom to form a stable conjugated system.[3][4]
- Tropylium Ion (m/z 91): The peak at m/z 91 is a very common fragment in the mass spectra of compounds containing a benzyl group and is attributed to the stable tropylium cation.
- Phenyl Ion (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, formed by the cleavage of the bond connecting the phenyl ring to the rest of the molecule.

- Other Fragments: The other observed fragments arise from characteristic cleavages of the cyclohexanone ring and the α,β -unsaturated system. A detailed analysis of these fragmentation pathways can provide further structural confirmation.[3][4]

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of **2-benzylidenecyclohexanone**. Each technique offers unique and complementary information, and a thorough analysis of the data from all three is essential for unambiguous compound identification and quality control in a research and development setting. The data and interpretations presented in this guide serve as a valuable reference for scientists working with this important chemical entity.

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